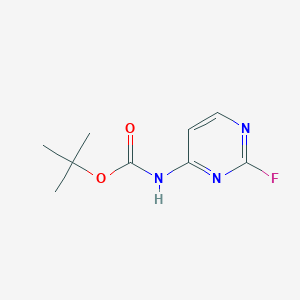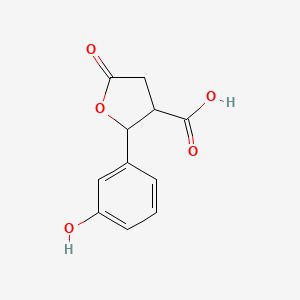
3-(1-Isopropyl-2,5-dimethyl-1H-pyrrol-3-yl)-3-oxopropanenitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(1-Isopropyl-2,5-diméthyl-1H-pyrrol-3-yl)-3-oxopropanenitrile est un composé chimique avec une structure complexe qui comprend un cycle pyrrole substitué par des groupes isopropyle et diméthyle.
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse du 3-(1-Isopropyl-2,5-diméthyl-1H-pyrrol-3-yl)-3-oxopropanenitrile implique généralement la réaction du 1-isopropyl-2,5-diméthylpyrrole avec des réactifs appropriés pour introduire le groupe oxopropanenitrile. Les conditions de réaction nécessitent souvent des températures contrôlées et l’utilisation de catalyseurs pour garantir que le produit souhaité est obtenu avec un rendement élevé et une pureté élevée .
Méthodes de production industrielle
La production industrielle de ce composé peut impliquer une synthèse à grande échelle utilisant des conditions de réaction optimisées pour maximiser l’efficacité et minimiser les coûts. Cela pourrait inclure l’utilisation de réacteurs à flux continu et de techniques de purification avancées pour garantir que le composé répond aux spécifications requises pour ses applications prévues .
Analyse Des Réactions Chimiques
Types de réactions
3-(1-Isopropyl-2,5-diméthyl-1H-pyrrol-3-yl)-3-oxopropanenitrile peut subir divers types de réactions chimiques, notamment :
Oxydation : Ce composé peut être oxydé dans des conditions spécifiques pour former des produits oxydés correspondants.
Réduction : Les réactions de réduction peuvent convertir le groupe oxopropanenitrile en d’autres groupes fonctionnels.
Substitution : Le composé peut participer à des réactions de substitution où l’un de ses substituants est remplacé par un autre groupe
Réactifs et conditions courants
Les réactifs courants utilisés dans ces réactions comprennent des oxydants comme le permanganate de potassium, des réducteurs comme l’hydrure de lithium et de l’aluminium, et divers nucléophiles pour les réactions de substitution. Les conditions de réaction impliquent généralement des températures contrôlées, des solvants et parfois des catalyseurs pour faciliter les réactions .
Principaux produits formés
Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l’oxydation peut produire des acides carboxyliques ou des cétones, tandis que la réduction pourrait produire des alcools ou des amines .
Applications de la recherche scientifique
3-(1-Isopropyl-2,5-diméthyl-1H-pyrrol-3-yl)-3-oxopropanenitrile a plusieurs applications de recherche scientifique, notamment :
Chimie : Utilisé comme intermédiaire dans la synthèse de molécules plus complexes.
Biologie : Étudié pour son activité biologique potentielle et ses interactions avec les biomolécules.
Médecine : Exploré pour ses propriétés thérapeutiques potentielles et comme composé chef de file dans la découverte de médicaments.
Industrie : Utilisé dans la production de produits chimiques et de matériaux spécialisés
Applications De Recherche Scientifique
3-(1-Isopropyl-2,5-dimethyl-1H-pyrrol-3-yl)-3-oxopropanenitrile has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the production of specialty chemicals and materials
Mécanisme D'action
Le mécanisme d’action du 3-(1-Isopropyl-2,5-diméthyl-1H-pyrrol-3-yl)-3-oxopropanenitrile implique son interaction avec des cibles moléculaires spécifiques, telles que des enzymes ou des récepteurs. Ces interactions peuvent moduler les voies biologiques et entraîner divers effets, selon le contexte de son utilisation. Les cibles moléculaires et les voies exactes impliquées font l’objet de recherches continues .
Comparaison Avec Des Composés Similaires
Composés similaires
- 4-(1-Isopropyl-2,5-diméthyl-1H-pyrrol-3-yl)-thiazol-2-ylamine
- 2-chloro-1-(1-isopropyl-2,5-diméthyl-1H-pyrrol-3-yl)éthanone
- (1-isopropyl-2,5-diméthyl-1H-pyrrol-3-yl)méthanol
Unicité
3-(1-Isopropyl-2,5-diméthyl-1H-pyrrol-3-yl)-3-oxopropanenitrile est unique en raison de son motif de substitution spécifique sur le cycle pyrrole et de la présence du groupe oxopropanenitrile. Cette combinaison de caractéristiques structurelles confère des propriétés chimiques et une réactivité distinctes, ce qui le rend précieux pour diverses applications dans la recherche et l’industrie .
Propriétés
Formule moléculaire |
C12H16N2O |
|---|---|
Poids moléculaire |
204.27 g/mol |
Nom IUPAC |
3-(2,5-dimethyl-1-propan-2-ylpyrrol-3-yl)-3-oxopropanenitrile |
InChI |
InChI=1S/C12H16N2O/c1-8(2)14-9(3)7-11(10(14)4)12(15)5-6-13/h7-8H,5H2,1-4H3 |
Clé InChI |
OTYKOBNISIRRMV-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=C(N1C(C)C)C)C(=O)CC#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


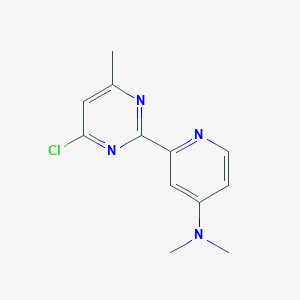
![6-Bromo-8-chloro-3-phenyl-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B11786248.png)
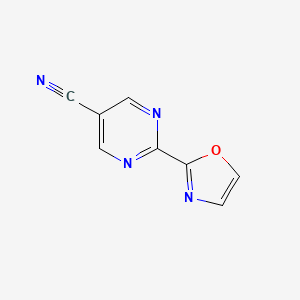
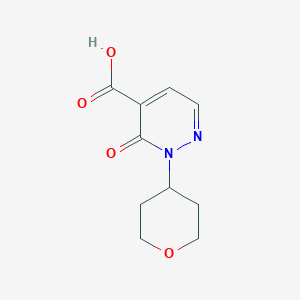
![3-(Chloromethyl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine](/img/structure/B11786270.png)

![6-Bromo-8-methoxy-3-phenyl-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B11786276.png)


![Ethyl 2-(4-chlorophenyl)-1H-benzo[d]imidazole-6-carboxylate](/img/structure/B11786292.png)
